3-Iodo-1-methyl-6-nitro-1H-indazole
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Description
“3-Iodo-1-methyl-6-nitro-1H-indazole” is a chemical compound with the molecular formula C8H6IN3O2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .
Molecular Structure Analysis
Indazoles usually contain two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer . The specific molecular structure of “3-Iodo-1-methyl-6-nitro-1H-indazole” was not found in the available resources.
Physical And Chemical Properties Analysis
The predicted boiling point of “3-Iodo-1-methyl-6-nitro-1H-indazole” is 410.3±25.0 °C, and its predicted density is 2.13±0.1 g/cm3 . Its acidity coefficient (pKa) is predicted to be -2.49±0.50 .
Scientific Research Applications
Synthesis and Structural Analysis :
- A study by Chand et al. (2016) discusses the synthesis of similar compounds, including monoiodo-mononitro-triazoles, which are closely related to 3-Iodo-1-methyl-6-nitro-1H-indazole. These compounds were characterized using X-ray crystal analysis, NMR, and infrared spectra, providing valuable insights into their molecular structure and properties (Chand et al., 2016).
Crystal and Molecular Structure Studies :
- The work of Cabildo et al. (2011) explores the crystal and molecular structure of biologically active nitroindazoles, which may inform the understanding of 3-Iodo-1-methyl-6-nitro-1H-indazole. The study employs X-ray diffraction and NMR spectroscopy to analyze the compounds, shedding light on their molecular configurations (Cabildo et al., 2011).
Optimized Synthesis Procedures :
- Chevalier et al. (2018) describe an optimized procedure for accessing 1H-indazole-3-carboxaldehydes, key intermediates for polyfunctionalized 3-substituted indazoles. This study may provide insights into efficient synthesis methods that could be applicable to 3-Iodo-1-methyl-6-nitro-1H-indazole (Chevalier et al., 2018).
Synthesis of Derivatives for Medicinal Chemistry :
- A study on the synthesis of various 6-nitro-1H-indazole derivatives and their biological importance, conducted by Samadhiya et al. (2012), might provide valuable information on the potential applications of 3-Iodo-1-methyl-6-nitro-1H-indazole in medicinal chemistry (Samadhiya et al., 2012).
Chemistry of Highly Reactive Nitroso Intermediates :
- Zhu et al. (2019) discuss the chemistry of nitroso intermediates in heterocycle synthesis, which is relevant for understanding the reactions and applications of 3-Iodo-1-methyl-6-nitro-1H-indazole in various scientific fields (Zhu et al., 2019).
Corrosion Inhibition Properties :
- The study by Babić-Samardžija et al. (2005) on the inhibitive properties of heterocyclic diazoles as inhibitors for acidic iron corrosion may offer insights into the potential application of 3-Iodo-1-methyl-6-nitro-1H-indazole in corrosion inhibition (Babić-Samardžija et al., 2005).
Antitumor Activities :
- Research by De-qing (2011) on the synthesis of N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, starting from 3-methyl-6-nitro-1H-indazole, and their antitumor activities, might shed light on the potential antitumor applications of 3-Iodo-1-methyl-6-nitro-1H-indazole (De-qing, 2011).
properties
IUPAC Name |
3-iodo-1-methyl-6-nitroindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3O2/c1-11-7-4-5(12(13)14)2-3-6(7)8(9)10-11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFJQSWNJCSHFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001286532 |
Source
|
Record name | 1H-Indazole, 3-iodo-1-methyl-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001286532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-1-methyl-6-nitro-1H-indazole | |
CAS RN |
1363382-12-0 |
Source
|
Record name | 1H-Indazole, 3-iodo-1-methyl-6-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indazole, 3-iodo-1-methyl-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001286532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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